N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a piperidine ring substituted with a pyrazine moiety and a cinnamamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Substitution with Pyrazine: The pyrazine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.
Attachment of the Cinnamamide Group: The final step involves the formation of the cinnamamide group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and reaction control, as well as employing cost-effective and scalable reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazine derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine or piperidine derivatives.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares structural similarities with N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide and is used as a muscarinic receptor antagonist.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are explored for their anti-tubercular activity.
Uniqueness
This compound is unique due to its specific combination of a pyrazine moiety, piperidine ring, and cinnamamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-7,10-11,15,17H,8-9,12-14H2,(H,22,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGXGKEWHHDFR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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